Home > Products > Screening Compounds P73461 > 2-(3-methyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
2-(3-methyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid - 946328-67-2

2-(3-methyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Catalog Number: EVT-3550956
CAS Number: 946328-67-2
Molecular Formula: C20H17N5O5
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Olomoucine Analogues:

  • Compound Description: Olomoucine analogues represent a class of compounds with a 2,6-dione substituted purine core often featuring various substituents at the 2, 7, and 8 positions. These modifications aim to modulate their biological activity, particularly their inhibitory effects on cyclin-dependent kinases (CDKs) involved in cell cycle regulation [].
  • Relevance: Olomoucine analogues share a significant structural resemblance with 2-(3-methyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid, particularly the core 2,6-dioxo-purine moiety. Both the target compound and olomoucine analogues often incorporate substitutions at the 7 and 8 positions of the purine ring, influencing their interactions with biological targets and potentially impacting their anticancer properties [].
  • Compound Description: This series represents a specific group of olomoucine analogues where the purine core is modified with a sulfanyl acetamide moiety at the 8-position and varying substituents at the 1 and N positions of the acetamide group. These modifications are designed to investigate structure-activity relationships and optimize the compounds' anticancer potential [].
  • Relevance: These compounds are structurally related to 2-(3-methyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid through their shared 2,6-dioxo-purine scaffold. Although the target compound has a (4-phenoxyphenyl)amino group at position 8, both it and the 6a-g & 7a-g series highlight the significance of modifications at this position for modulating biological activity [].
  • Compound Description: This series represents another group of olomoucine analogues with modifications at the 1 and 8 positions of the purine ring. They feature a (4-substituted phenyl)-2-oxoethylsulfanyl group at the 8 position and various substituents at the 1 position, aiming to further explore structure-activity relationships [].
  • Relevance: These compounds exhibit structural similarities to 2-(3-methyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid due to their common 2,6-dioxo-purine core and modifications at the 8 position. The presence of substituted phenyl rings in both the target compound and this series suggests their potential role in interacting with biological targets [].
  • Compound Description: This series explores the introduction of a thiazolo[2,3-f]purine-2,4-dione core, which is a fused heterocyclic system containing the 2,6-dioxo-purine motif. This core is further modified with substituted benzyl groups at the 3 position and substituted phenyl groups at the 6 position. This series expands upon the structural diversity and explores different approaches to target CDKs for potential anticancer effects [].
  • Relevance: While structurally distinct from 2-(3-methyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid, this series exemplifies the exploration of purine-derived scaffolds in anticancer drug discovery. Both the target compound and this series highlight the significance of aromatic substituents, suggesting their importance for target binding and biological activity [].
  • Compound Description: This series explores pyrido[2,3-d]pyrimidine-2,4-dione as the core structure, representing a bioisosteric replacement of the purine scaffold. This core is substituted with various groups at the 3 and 7 positions, further diversifying the chemical space and exploring alternative approaches to modulate CDK activity [].
  • Relevance: This series, while structurally different from 2-(3-methyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid, highlights the exploration of heterocyclic scaffolds that mimic the purine core. This approach emphasizes the importance of the 2,4-dione motif and its potential role in binding to biological targets, suggesting a shared interest in developing anticancer agents [].

Theophylline:

  • Compound Description: Theophylline is a naturally occurring methylxanthine drug known for its bronchodilatory effects. It features a purine-2,6-dione core structure with methyl substitutions at the 1 and 3 positions [, ].
  • Relevance: Theophylline shares the core 2,6-dioxo-purine structure with 2-(3-methyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid, highlighting the relevance of this scaffold in medicinal chemistry. Both compounds exemplify the versatility of the purine core for developing molecules with therapeutic potential, even across different therapeutic areas [, ].

Acefylline (Theophylline-7-acetic acid):

  • Compound Description: Acefylline is a theophylline derivative where an acetic acid group is attached to the 7th position of the purine ring. It is often used as a bronchodilator and exhibits similar pharmacological properties to theophylline [].
  • Relevance: Acefylline and 2-(3-methyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid share a close structural resemblance. Both compounds feature a 2,6-dioxo-purine core, a methyl group at position 3, and a substituted acetic acid moiety at position 7. This similarity emphasizes the significance of modifications at the 7th position in influencing the biological activity of purine-based compounds [].

Acefylline-derived 1,2,4-triazole hybrids:

  • Compound Description: This series of compounds combines the acefylline scaffold with 1,2,4-triazole moieties linked through various linkers. This hybridization strategy aims to leverage the bronchodilatory properties of acefylline while introducing new functionalities to explore their potential anticancer activities [].
  • Relevance: This series highlights the use of acefylline, a close structural analogue of 2-(3-methyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid, as a scaffold for developing novel anticancer agents. The similarities in their core structures and the exploration of diverse substituents provide insights into the structure-activity relationships of purine-based compounds [].

Properties

CAS Number

946328-67-2

Product Name

2-(3-methyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

IUPAC Name

2-[3-methyl-2,6-dioxo-8-(4-phenoxyanilino)purin-7-yl]acetic acid

Molecular Formula

C20H17N5O5

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C20H17N5O5/c1-24-17-16(18(28)23-20(24)29)25(11-15(26)27)19(22-17)21-12-7-9-14(10-8-12)30-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,22)(H,26,27)(H,23,28,29)

InChI Key

GJAPQHISWQLTLA-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)O

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.